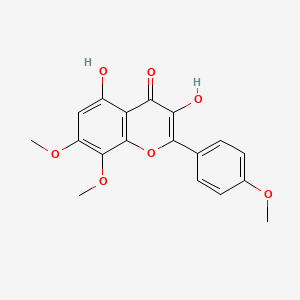
Tambulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tambulin is a member of the class of flavonols that is flavonol substituted by an additional hydroxy group at position 5 and methoxy groups at positions 7, 8 and 4' respectively. It has a role as a plant metabolite. It is a trimethoxyflavone, a member of flavonols and a dihydroxyflavone. It derives from a flavonol.
Applications De Recherche Scientifique
Anti-Aging and Anti-Parkinsonian Effects
Tambulin, a natural flavonol isolated from the fruits of Zanthoxyllum armatum, has been shown to promote longevity and stress tolerance in Caenorhabditis elegans. This compound enhances lifespan, mitigates aging biomarkers, and upregulates mRNA expression of ROS scavenging genes. Specifically, it upregulates genes like sod-1, sod-3, and ctl-2, indicating involvement of the insulin signaling pathway in its longevity-promoting effects. Tambulin's potential in alleviating Parkinson's disease manifestations is also notable, with reduced α-synuclein levels and improved locomotory behavior observed in treated worms (Pandey et al., 2019).
Anticancer Properties
In the context of lung squamous cell carcinoma (LSCC), tambulin has demonstrated significant therapeutic effects. It inhibits cell proliferation and promotes apoptosis in LSCC cell lines. The mechanism appears to involve the downregulation of histone deacetylase 1 (HDAC1) and modulation of the Bcl-2/caspase signaling pathway. Furthermore, tambulin has been found to enhance the sensitivity of LSCC to cisplatin, suggesting a potential role in combination therapy (Wang, Liu, & Zhao, 2020).
Propriétés
Numéro CAS |
571-72-2 |
|---|---|
Nom du produit |
Tambulin |
Formule moléculaire |
C18H16O7 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-15(21)14(20)13-11(19)8-12(23-2)17(24-3)18(13)25-16/h4-8,19,21H,1-3H3 |
Clé InChI |
KAPZSMYEZDLAFB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
Synonymes |
3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl) chromen-4-one tambulin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



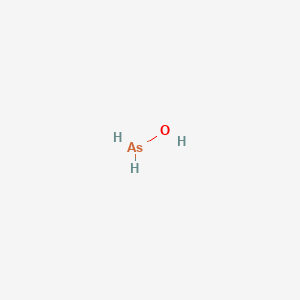
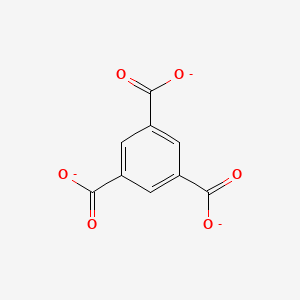
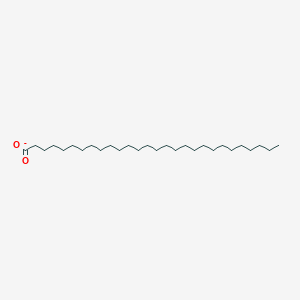
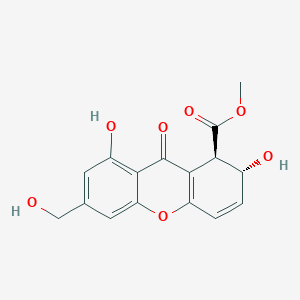
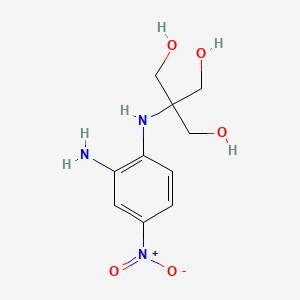
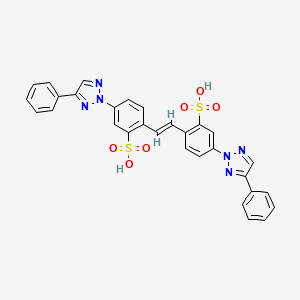



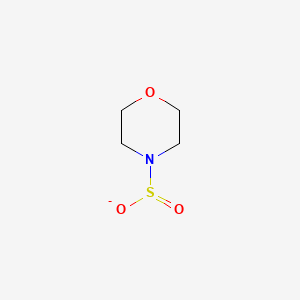
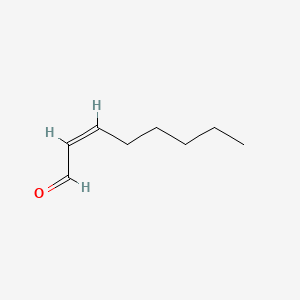
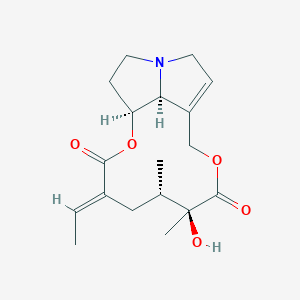
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)